N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide
Overview
Description
N-Phenyl-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-phenyl-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide is 308.12732577 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibition and Therapeutic Potential
Compounds structurally related to N-phenyl-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide have been synthesized and evaluated for their inhibitory activity against the urease enzyme, showcasing their potential as therapeutic agents. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have demonstrated potent urease inhibition, suggesting their value in drug design programs aimed at treating diseases associated with urease activity (Nazir et al., 2018).
Antimicrobial and Antitumor Applications
Derivatives containing the 1,3,4-oxadiazole moiety have shown promising antimicrobial activities, highlighting their potential in addressing resistance issues against conventional antibiotics. A study on pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring reported moderate antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Farag et al., 2009). Furthermore, compounds featuring the 1,3,4-oxadiazole unit have been explored for their antitumor properties, with some showing activity against cancer cell lines, suggesting their utility in cancer research and therapy development (Maftei et al., 2016).
Material Science and Organic Electronics
In the realm of materials science, 1,3,4-oxadiazole derivatives have been investigated for their optical properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs). The synthesis and characterization of novel 1,3,4-oxadiazole-containing compounds have demonstrated significant optical activity, paving the way for their use in OLEDs and other electronic devices (Ge et al., 2011).
Mechanism of Action
Target of Action
A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Imatinib, a similar compound, binds to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
Given its potential inhibition of tyrosine kinases, it could impact various signaling pathways regulated by these enzymes, leading to downstream effects on cell growth, differentiation, and division .
Result of Action
If it acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, disrupting various cellular functions such as cell growth and division .
Properties
IUPAC Name |
N-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(19-14-7-2-1-3-8-14)9-4-10-16-20-17(21-23-16)13-6-5-11-18-12-13/h1-3,5-8,11-12H,4,9-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIBUZVSSOPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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